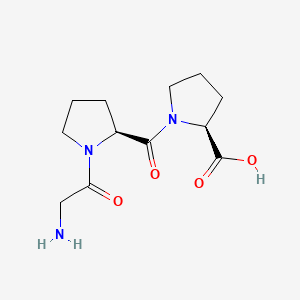

![molecular formula C18H17NO4 B1335094 ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 150705-10-5](/img/structure/B1335094.png)

ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

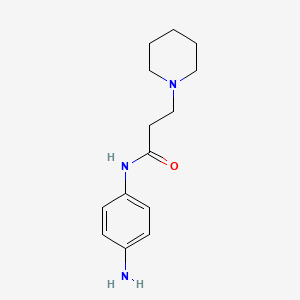

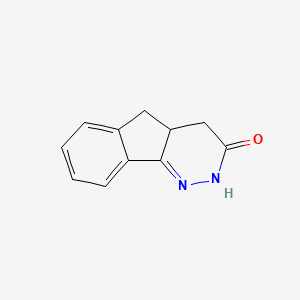

Benzo[de]isoquinoline-1,3-dione is a chemical system that has been studied for its potential use in chemosensor systems . New derivatives of this system containing an amino group have been synthesized .

Synthesis Analysis

The synthesis of new derivatives of the benzo[de]isoquinoline-1,3-dione system involved the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups led to the formation of imines, amines, thioureas, and hydrazones .Chemical Reactions Analysis

The reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Scientific Research Applications

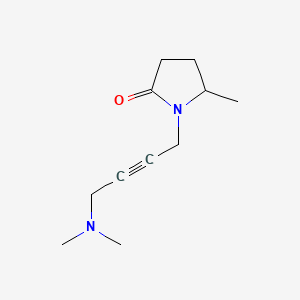

1. Polymerization Initiator

Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is used in the synthesis of acrylated naphthalimide one-component visible light initiators, demonstrating good photopolymerization initiating performance and high migration stability in their initiated cured films (Yang et al., 2018).

2. Dye Synthesis

The compound is involved in the creation of novel disperse azo dyes, which show variations in solubility under different conditions, demonstrating potential applications in dyeing and pigmentation processes (Hojjati et al., 2008).

3. Molecular Structure Analysis

Research on the molecular structure of Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate has revealed insights into its planar structure and weak intermolecular hydrogen bonds, forming a two-dimensional network, which is useful in understanding molecular interactions and arrangements (Chan et al., 2010).

4. Fluorescence Studies

This compound is utilized in the synthesis of naphthalimide-based compounds, which exhibit aggregation-enhanced emission and are studied for their photophysical properties. These properties are significant in the development of fluorescence-based applications and materials (Srivastava et al., 2016).

5. Application in Oligodeoxyribonucleotides

The compound is used in the synthesis of fluorophores for labeling nucleosides and oligodeoxyribonucleotides, showing potential in DNA research and bioimaging (Singh & Singh, 2007).

Mechanism of Action

Target of Action

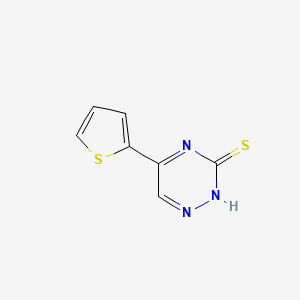

It is known that derivatives of the benzo[de]isoquinoline-1,3-dione system, which this compound belongs to, have been synthesized and exhibit high chemosensor selectivity in the determination of anions .

Mode of Action

It is known that the principal mechanism of action of similar sensor systems is the pet (photoinduced electron transfer) effect .

Biochemical Pathways

It is known that the introduction of additional complex-forming fragments and/or fluorophores can vary the effectiveness, selectivity, and other parameters of the sensors .

Result of Action

It is known that changing the fused aromatic unit in the benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes affected the molecule’s optoelectronic properties .

Action Environment

It is known that triisopropylsilylethynyl groups were introduced to improve the solubility and stability of acenes and heteroacenes .

properties

IUPAC Name |

ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSQYFSWXQQJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389752 |

Source

|

| Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |

CAS RN |

150705-10-5 |

Source

|

| Record name | Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

![1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid](/img/structure/B1335029.png)